molecular formula C22H17N3O2 B1139368 4-Nitro-1-trityl-1H-imidazole

4-Nitro-1-trityl-1H-imidazole

Cat. No.: B1139368
M. Wt: 355.4 g/mol
InChI Key: MUQGVERJAKANJN-UHFFFAOYSA-N
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Description

4-Nitro-1-trityl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties

Mechanism of Action

Target of Action

The primary target of CDD3505 is the hepatic cytochrome P450IIIA . This enzyme plays a crucial role in the metabolism of various substances, including drugs and endogenous compounds.

Mode of Action

CDD3505 acts as an inducer of the hepatic cytochrome P450IIIA . It enhances the activity of this enzyme, leading to changes in the metabolism of certain substances within the body.

Biochemical Pathways

The induction of hepatic cytochrome P450IIIA by CDD3505 affects the metabolic pathways involving this enzyme

Pharmacokinetics

It is soluble in dimethyl sulfoxide (dmso) , which suggests that it may have good bioavailability.

Result of Action

The induction of hepatic cytochrome P450IIIA by CDD3505 leads to a significant increase in the levels of high-density lipoprotein cholesterol (HDL) . HDL is often referred to as ‘good cholesterol’ because it carries cholesterol from other parts of your body back to your liver, where it is removed from your body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1-trityl-1H-imidazole typically involves the nitration of 1-trityl-1H-imidazole. This can be achieved through the reaction of 1-trityl-1H-imidazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-1-trityl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Nitro-1-trityl-1H-imidazole has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: The combination of these groups enhances the compound’s reactivity, stability, and potential biological activities .

Properties

IUPAC Name

4-nitro-1-tritylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c26-25(27)21-16-24(17-23-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQGVERJAKANJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-nitroimidazole (7.28, g, 64.4 mmol) in 60 mL of dry DMF at 0° C. was added triethylamine (9.87 mL, 70.8 mmol), then chlorotriphenylmethane (17.95 g, 64.4. mmol). After 5 minutes, the solution was warmed to room temperature. After 30 minutes, the reaction mixture was poured over ice, filtered, and washed with ice water. The resulting product was dried in vacuo next to P205 to provide the titled product as a white powder (22.29 g, 97% yield) which was sufficiently pure for use in the next step.
Quantity
64.4 mmol
Type
reactant
Reaction Step One
Quantity
9.87 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
17.95 g
Type
reactant
Reaction Step Two
Yield
97%

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